Butyl[1-(pyridin-3-YL)ethyl]amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
N-(1-pyridin-3-ylethyl)butan-1-amine |
InChI |
InChI=1S/C11H18N2/c1-3-4-8-13-10(2)11-6-5-7-12-9-11/h5-7,9-10,13H,3-4,8H2,1-2H3 |
InChI Key |
HNCYAICVEUQWRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)C1=CN=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Butyl 1 Pyridin 3 Yl Ethyl Amine and Analogues
Convergent and Divergent Synthesis Strategies
The construction of Butyl[1-(pyridin-3-YL)ethyl]amine and its analogues can be approached through both convergent and divergent synthetic routes. Convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then joined together in the final steps. This approach is often efficient for producing a specific target compound. In contrast, divergent synthesis starts from a common intermediate that is subsequently elaborated into a library of related compounds. This strategy is particularly useful for structure-activity relationship (SAR) studies, where a variety of analogues are needed.
For this compound, a convergent approach might involve the synthesis of 1-(pyridin-3-yl)ethanamine and a suitable butyl derivative, which are then coupled. A divergent approach could start with a common precursor like 3-acetylpyridine (B27631) and react it with various amines to generate a series of N-substituted analogues.
Reductive Amination Approaches
Reductive amination is a cornerstone in the synthesis of amines and is widely employed for the preparation of this compound. masterorganicchemistry.comyoutube.com This method involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.comorganic-chemistry.org This transformation can be carried out in a single step (direct) or in a stepwise fashion.
Direct Reductive Amination of Carbonyl Precursors
Direct reductive amination, also known as the Leuckart-Wallach reaction or by using reducing agents like sodium cyanoborohydride, is a highly efficient one-pot method for synthesizing amines. masterorganicchemistry.comyoutube.com In the context of this compound synthesis, this typically involves the reaction of 3-acetylpyridine with butylamine (B146782) in the presence of a suitable reducing agent.
The choice of reducing agent is critical for the success of direct reductive amination. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are favored because they are mild enough to selectively reduce the protonated imine intermediate in the presence of the starting ketone. masterorganicchemistry.com More recently, iridium-catalyzed direct asymmetric reductive amination has emerged as a powerful method for the synthesis of chiral amines, offering high yields and excellent enantioselectivity. nih.gov
Below is a representative table of reaction conditions for the direct reductive amination of 3-acetylpyridine with butylamine.
| Reducing Agent | Solvent | Catalyst/Additive | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Sodium Cyanoborohydride (NaBH3CN) | Methanol (B129727) | Acetic Acid | 25 | Good to High |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloroethane | None | 25 | High |
| H2/Pd-C | Ethanol | None | 50 | Variable |
| [Ir(cod)Cl]2/Ligand | Trifluoroethanol | FeCl3, Ti(OiPr)4 | Room Temp | High (for asymmetric synthesis) |
Stepwise Reduction of Imines and Schiff Bases
An alternative to the one-pot direct method is the stepwise approach, where the imine or Schiff base intermediate is first isolated and then reduced in a separate step. This can be advantageous when the direct reductive amination proves to be low-yielding or when purification of the final amine from the reaction mixture is challenging.
The imine is formed by the condensation of 3-acetylpyridine with butylamine, often with azeotropic removal of water to drive the reaction to completion. The resulting N-(1-(pyridin-3-yl)ethylidene)butan-1-amine is then reduced using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH4) is a common and cost-effective choice for this reduction. organic-chemistry.org Catalytic hydrogenation over palladium, platinum, or nickel catalysts is also a viable method.
Alkylation of Amine Precursors
Another major synthetic route to this compound involves the alkylation of a primary or secondary amine precursor. This approach focuses on forming the N-butyl bond through nucleophilic attack of the amine on an electrophilic butyl derivative.
Nucleophilic Substitution with Halogenated Butyl Moieties
The direct alkylation of 1-(pyridin-3-yl)ethanamine with a butyl halide (e.g., butyl bromide or butyl iodide) is a straightforward method for the synthesis of this compound. This reaction is a classic example of nucleophilic substitution. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium (B1175870) salts. masterorganicchemistry.com To mitigate this, reaction conditions such as the stoichiometry of the reactants, temperature, and the use of a suitable base need to be carefully controlled.
Protecting the amine functionality of 1-(pyridin-3-yl)ethanamine with a group like tert-butoxycarbonyl (Boc) can circumvent the issue of over-alkylation. The protected amine can be N-alkylated, followed by deprotection to yield the desired secondary amine. nih.gov
The following table summarizes typical conditions for the N-alkylation of amine precursors.
| Amine Precursor | Alkylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1-(pyridin-3-yl)ethanamine | Butyl Bromide | Potassium Carbonate | Acetonitrile | Moderate |
| N-Boc-1-(pyridin-3-yl)ethanamine | Butyl Iodide | Sodium Hydride | Tetrahydrofuran (B95107) | High (after deprotection) |
Michael Addition Reactions for Amine Formation
While less common for the direct synthesis of this compound, Michael addition can be a powerful tool for the formation of C-N bonds in related systems. youtube.comyoutube.com This reaction involves the conjugate addition of a nucleophile, such as an amine, to an α,β-unsaturated carbonyl compound. youtube.comyoutube.com For the synthesis of analogues of this compound, a suitable α,β-unsaturated precursor containing the pyridyl moiety could be employed. The amine would add to the β-position of the unsaturated system, and subsequent transformations could lead to the desired product structure.
Multi-Component Reaction Pathways
Multi-component reactions (MCRs) offer an efficient and atom-economical route for the synthesis of complex molecules like this compound from simple starting materials in a single step. researchgate.net These reactions are advantageous due to their operational simplicity, reduction of waste, and the ability to generate diverse molecular structures. bohrium.comnih.gov
Ugi and Related Isocyanide-Based Reactions for Amine Integration
Isocyanide-based multicomponent reactions (IMCRs), particularly the Ugi reaction, are powerful tools for the synthesis of α-aminoacyl amides, which can be precursors to or analogues of this compound. acs.orgnih.gov The Ugi four-component reaction (U-4CR) involves the condensation of a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.govbeilstein-journals.org This reaction is highly versatile due to the wide range of compatible starting materials. acs.org
The mechanism of the Ugi reaction typically begins with the formation of an imine from the amine and carbonyl compound. nih.gov The isocyanide then undergoes a nucleophilic attack on the imine, forming a nitrilium intermediate, which is subsequently trapped by the carboxylate to yield the final product after a Mumm rearrangement. nih.govbeilstein-journals.org The use of polar protic solvents like methanol or trifluoroethanol often enhances the reaction rate. nih.gov
A variation, the Ugi three-component reaction (U-3CR), can occur when the acid component also acts as a catalyst. researchgate.net This has been utilized in the synthesis of α-amino amides and, with an excess of a nucleophilic amine, can lead to the formation of α-amino amidines. researchgate.netresearchgate.net For instance, a p-toluenesulfinic acid-catalyzed Ugi-type reaction has been developed for this purpose. researchgate.net
The versatility of IMCRs allows for the incorporation of diverse functional groups, making them suitable for creating libraries of compounds for drug discovery. beilstein-journals.orgnih.gov For example, the split-Ugi reaction, a modification for bis-secondary diamines, has been used to generate a library of piperazine-based compounds. nih.gov
| Reaction Type | Components | Key Intermediate | Product | Ref. |
| Ugi 4-Component Reaction | Carbonyl, Amine, Carboxylic Acid, Isocyanide | Nitrilium ion | α-Aminoacyl amide | nih.gov, beilstein-journals.org |
| Ugi 3-Component Reaction | Aldehyde, Amine, Isocyanide (with acid catalyst) | Nitrilium ion | α-Amino amide/amidine | researchgate.net, researchgate.net |
Three-Component Cyclization Reactions Incorporating Pyridine-3-yl-Ethyl Units
Three-component reactions are instrumental in constructing heterocyclic systems, including those containing a pyridine (B92270) ring. These reactions often proceed through a cascade of events, such as Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization, to afford highly substituted pyridine derivatives. organic-chemistry.org For instance, the reaction of β-ketonitriles, aldehydes, and pyridinium (B92312) ylide precursors can yield dihydrofuran or pyran derivatives, demonstrating the regioselectivity that can be achieved. organic-chemistry.orgresearchgate.net
The synthesis of fully substituted pyridin-2(1H)-ones has been accomplished through a one-pot, three-component reaction of 1-acetyl-1-carbamoyl cyclopropanes, malononitrile, and cyclic secondary amines. rsc.org Similarly, various substituted pyridines can be synthesized through the condensation of diverse starting materials. acsgcipr.orgorganic-chemistry.org For example, a base-catalyzed three-component reaction of ynals, isocyanates, and amines/alcohols yields highly decorated pyridines with high regioselectivity. organic-chemistry.org
These multicomponent strategies are valuable for creating pyridine-containing scaffolds, which are present in numerous biologically active compounds. researchgate.netbohrium.com The ability to introduce a pyridine-3-yl-ethyl unit or its precursor into such a reaction scheme would provide a direct route to the target compound and its analogues.
Stereoselective Synthesis of Chiral this compound
The synthesis of specific stereoisomers of this compound is crucial as the biological activity of chiral molecules often resides in a single enantiomer. Asymmetric hydrogenation is a primary method for achieving this. acs.org
Asymmetric Hydrogenation of Iminopyridine Precursors
The asymmetric hydrogenation of imines is a direct and efficient method for producing chiral amines. nih.gov This approach is particularly relevant for the synthesis of chiral this compound from its corresponding iminopyridine precursor.
The success of this transformation heavily relies on the choice of a suitable chiral catalyst. chinesechemsoc.org Challenges in the asymmetric hydrogenation of imines include the potential for E/Z isomerization of the imine, imine-enamine tautomerization, and product inhibition where the resulting amine coordinates to the catalyst. chinesechemsoc.org
The development of chiral ligands is at the heart of asymmetric catalysis. researchgate.net The ligand's structure, both electronically and sterically, is critical for achieving high enantioselectivity. nih.gov A wide variety of chiral ligands have been developed and successfully applied in the asymmetric hydrogenation of imines. nih.govresearchgate.net
For instance, chiral spiro phosphine-oxazoline ligands have proven effective in the iridium-catalyzed asymmetric hydrogenation of cyclic imines containing a pyridyl group. nih.gov The design of these ligands often involves creating a rigid and sterically defined chiral pocket around the metal center to effectively differentiate between the prochiral faces of the imine substrate. chinesechemsoc.org Polymeric chiral diamine ligands have also been developed, offering the advantage of catalyst recyclability. nih.gov The optimization of these ligands is an ongoing area of research to broaden the substrate scope and improve catalytic efficiency. researchgate.net
Both iridium and rhodium complexes are prominent catalysts for the enantioselective hydrogenation of C=N bonds.
Iridium Catalysts: Iridium complexes, particularly those with chiral N,P ligands like phosphino-oxazolines (PHOX), have demonstrated high efficiency and enantioselectivity in the asymmetric hydrogenation of various imines. nih.govnih.gov These catalysts are often stable and can be used at low loadings. nih.gov For example, iridium catalysts with chiral spiro phosphine-oxazoline ligands have been used for the highly enantioselective hydrogenation of cyclic imines with a pyridyl moiety. nih.gov Iridium catalysts with spiro phosphine (B1218219)–amine–phosphine ligands (Ir-SpiroPNP) have also shown excellent performance in the asymmetric hydrogenation of challenging dialkyl imines. chinesechemsoc.org
Rhodium Catalysts: Rhodium catalysts have also been extensively used in asymmetric hydrogenation. While often associated with the hydrogenation of alkenes, chiral rhodium catalysts are also effective for the reduction of imines. youtube.com Rhodium(I)-catalyzed beta-carbon elimination from tert-cyclobutanols has been used to generate alkyl-rhodium species for downstream reactions with high enantioselectivity. nih.gov Furthermore, rhodium-catalyzed intramolecular annulations between cyclobutanones and enynes have been developed to construct complex C(sp3)-rich scaffolds with excellent diastereo- and enantioselectivity. nih.gov The choice of ligand, such as (R)-H8-binap or (R)-segphos, can dictate the reaction pathway and the stereochemical outcome. nih.gov
| Catalyst Metal | Common Chiral Ligands | Substrate Type | Key Features | Ref. |
| Iridium | Phosphino-oxazolines (PHOX), Spiro Ligands | Imines (including pyridyl imines) | High efficiency, high enantioselectivity, low catalyst loading | nih.gov, nih.gov, nih.gov, chinesechemsoc.org |
| Rhodium | BINAP, SEGPHOS, DPEphos | Imines, Cyclobutanones, Enynes | Versatile, high enantioselectivity, ligand-dependent reactivity | nih.gov, nih.gov |
Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliary-mediated synthesis is a powerful strategy for establishing stereocenters in a molecule. wikipedia.org This approach involves the temporary incorporation of a chiral molecule (the auxiliary) to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of this compound, this strategy can be envisioned through the asymmetric alkylation of an enolate derived from a precursor amide or via the diastereoselective addition of a nucleophile to an imine derivative.
A common and effective class of chiral auxiliaries are oxazolidinones, as popularized by David A. Evans. harvard.edu In a potential synthetic route, an oxazolidinone auxiliary could be acylated with a propionyl group. The resulting imide can be deprotonated to form a Z-enolate, which then undergoes a highly diastereoselective alkylation. harvard.edu While direct alkylation to form the pyridylethyl group in one step is challenging, a more feasible approach would involve an aldol (B89426) reaction with 3-pyridinecarboxaldehyde. The resulting aldol adduct's hydroxyl group can then be manipulated and eventually replaced to introduce the amine functionality, followed by N-butylation.
Another widely used class of chiral auxiliaries are those derived from amino alcohols, such as pseudoephedrine and pseudoephenamine. nih.gov These auxiliaries can be converted into amides with carboxylic acids. nih.gov Deprotonation of the α-carbon of the amide with a strong, non-nucleophilic base generates a chiral enolate that can react with electrophiles in a highly diastereoselective manner. nih.gov For the synthesis of analogues, this method has shown high diastereoselectivities in alkylation reactions. nih.gov
A general representation of this approach for a related ketone is depicted below:
Table 1: Representative Diastereoselective Alkylation of Pseudoephenamine Amides (Note: This table presents data for a model system to illustrate the effectiveness of the chiral auxiliary in guiding alkylation reactions, as direct data for the target compound is not available.)
| Entry | Electrophile | Diastereomeric Ratio (dr) |
| 1 | Methyl Iodide | >95:5 |
| 2 | Ethyl Iodide | >95:5 |
| 3 | Benzyl Bromide | >95:5 |
This data is illustrative of the high stereocontrol exerted by the pseudoephenamine auxiliary in alkylation reactions, a principle applicable to the synthesis of complex chiral amines. nih.gov
The final steps in a hypothetical synthesis of this compound using this methodology would involve the reductive amination of a ketone precursor with butylamine.
Chemoenzymatic Approaches for Enantiopure Amine Synthesis
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional organic chemistry to create efficient and environmentally benign synthetic routes. For the preparation of enantiopure this compound, enzymes such as transaminases (TAs) or lipases can be employed for the asymmetric synthesis or resolution of the key chiral amine intermediate, 1-(pyridin-3-yl)ethanamine.
Transaminases are capable of catalyzing the asymmetric synthesis of a chiral amine from a prochiral ketone. In this case, 3-acetylpyridine would serve as the substrate. The enzyme, in the presence of an amino donor (such as isopropylamine), would stereoselectively transfer the amino group to the ketone, yielding the enantiomerically enriched 1-(pyridin-3-yl)ethanamine. This biocatalytic step is often characterized by high enantiomeric excess (ee) and mild reaction conditions. The resulting chiral amine can then be chemically N-alkylated with a butyl group, for instance, via reductive amination with butanal or direct alkylation with a butyl halide.
Alternatively, a lipase-catalyzed kinetic resolution of racemic 1-(pyridin-3-yl)ethanamine can be employed. In this approach, the racemic amine is acylated in the presence of a lipase (B570770) and an acyl donor. The enzyme will selectively acylate one enantiomer of the amine at a much faster rate than the other, allowing for the separation of the slower-reacting enantiomer from its acylated counterpart.
A bienzymatic cascade system involving an ene reductase (ERED) and an imine reductase (IRED) has also been shown to be effective for the synthesis of chiral amines from α,β-unsaturated aldehydes. rsc.org This approach could be adapted for the synthesis of analogues of the target compound. rsc.org
Table 2: Representative Transaminase-Catalyzed Asymmetric Synthesis of Chiral Amines (Note: This table showcases the general utility of transaminases in the synthesis of chiral amines from prochiral ketones, as specific data for 3-acetylpyridine may vary depending on the enzyme used.)
| Ketone Substrate | Amine Product | Enantiomeric Excess (ee) |
| Acetophenone | 1-Phenylethanamine | >99% |
| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanamine | >99% |
| 2-Acetylpyridine | 1-(Pyridin-2-yl)ethanamine | 98% |
This data highlights the high enantioselectivity achievable with transaminases in the synthesis of chiral amines, a method that is directly applicable to the synthesis of the 1-(pyridin-3-yl)ethanamine precursor.
The subsequent chemical step, N-butylation, can be achieved through various established methods, including reductive amination. This reaction involves the condensation of the chiral amine with butanal to form an imine, which is then reduced in situ to the desired N-butylated amine.
Advanced Functionalization and Derivatization Strategies for Butyl 1 Pyridin 3 Yl Ethyl Amine
Selective N-Functionalization and Protecting Group Chemistry
The secondary amine in Butyl[1-(pyridin-3-YL)ethyl]amine is a key site for introducing molecular diversity. However, its reactivity often necessitates the use of protecting groups to achieve selective transformations at other positions of the molecule.
Amine Protection Strategies (e.g., Boc Protection and Deprotection)
The protection of the secondary amine is a fundamental step in the multi-step synthesis of complex molecules derived from this compound. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability in a broad range of reaction conditions and its facile removal under acidic conditions.
The Boc protection of a secondary amine like this compound is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. Common bases include triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), and the reaction is often carried out in solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of Boc₂O, followed by the collapse of the tetrahedral intermediate to yield the N-Boc protected amine, tert-butanol, and carbon dioxide.
| Reactant | Reagents | Solvent | Product | General Yields |
| Secondary Amine | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA, DIPEA) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | N-Boc protected amine | High |
Deprotection of the resulting tert-butyl butyl(1-(pyridin-3-yl)ethyl)carbamate is readily accomplished using strong acids. A common method involves treatment with trifluoroacetic acid (TFA) in DCM or a solution of hydrogen chloride (HCl) in an organic solvent like methanol (B129727) or dioxane. The mechanism proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to regenerate the free amine.
A study on the synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines, a structurally related compound, demonstrated the successful use of Boc protection for the secondary amine. This was a crucial step to enable a subsequent Heck reaction on the molecule.
Selective Acylation and Sulfonylation of the Amine Nitrogen
Once the amine is deprotected or if direct functionalization is desired, selective acylation and sulfonylation can be performed to introduce a wide array of functional groups.
Acylation of the secondary amine can be achieved using various acylating agents such as acid chlorides, acid anhydrides, or activated esters in the presence of a base to neutralize the acid byproduct. For instance, the reaction of this compound with an acyl chloride like benzoyl chloride in the presence of a non-nucleophilic base would yield the corresponding N-acylated derivative. The choice of reaction conditions can be tailored to the specific acylating agent and the substrate's reactivity.
Sulfonylation introduces a sulfonyl group to the amine nitrogen, forming a sulfonamide. This transformation is typically carried out using a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine (B92270) or triethylamine. Primary sulfonamides can also be synthesized from organometallic reagents and a sulfinylamine reagent. These sulfonamide derivatives are of interest due to their prevalence in medicinal chemistry.
| Reaction Type | Reagents | Base | Product |
| Acylation | Acid Chloride (R-COCl) | Pyridine, Triethylamine | N-Acyl Amine |
| Acylation | Acid Anhydride ((RCO)₂O) | Pyridine, Triethylamine | N-Acyl Amine |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Pyridine, Triethylamine | N-Sulfonyl Amine (Sulfonamide) |
C-H Functionalization of Aromatic and Aliphatic Moieties
Direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis. For this compound, both the pyridine ring and the aliphatic butyl chain present opportunities for C-H functionalization.
Directed C-H Activation and Arylation at Pyridine or Alkyl Positions
The pyridine ring in this compound can be a target for directed C-H activation. The nitrogen atom of the pyridine can coordinate to a transition metal catalyst, directing functionalization to the ortho C-H bonds (C2 and C4 positions). Palladium-catalyzed C-H arylation is a well-established method for forming carbon-carbon bonds. In a typical reaction, a palladium(II) catalyst, an aryl halide, and a base are used. The specific regioselectivity can be influenced by the steric and electronic properties of the substrate and the directing group.
While direct C-H functionalization of the pyridine ring is a promising strategy, the secondary amine itself can act as a directing group for the functionalization of the alkyl chain. For example, palladium-catalyzed C-H arylation of saturated N-heterocycles has been demonstrated using aminoquinoline amides as directing groups. A similar strategy could potentially be adapted for the C-H functionalization of the butyl group in this compound, likely requiring prior modification of the amine to install a suitable directing group.
Cross-Dehydrogenative Coupling (CDC) Reactions for C-O Bond Formation
Synthesis of this compound-Derived Compound Libraries
The functionalization strategies discussed above pave the way for the synthesis of diverse compound libraries based on the this compound scaffold. By systematically varying the substituents introduced through N-functionalization and C-H activation, a large number of analogs can be generated.
For example, a library of N-acylated derivatives could be synthesized in a parallel fashion by reacting this compound with a collection of different acid chlorides. Similarly, a library of C-H arylated products could be generated by employing a range of aryl halides in a palladium-catalyzed reaction. The creation of such libraries is a cornerstone of modern drug discovery and materials science, allowing for the rapid exploration of structure-activity relationships. While a specific library based on this compound has not been reported, the synthesis of analogs like (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines highlights the feasibility of creating such collections of related compounds.
Thiourea (B124793) Synthesis for Organocatalytic Applications
The synthesis of thiourea derivatives from this compound has emerged as a significant strategy for developing novel organocatalysts. The secondary amine provides a reactive site for the addition of isothiocyanates, leading to the formation of N,N'-disubstituted thioureas. These molecules are capable of forming non-covalent interactions, such as hydrogen bonds, which are crucial for their catalytic activity in asymmetric synthesis.
The general reaction involves the treatment of this compound with an appropriate isothiocyanate under neutral or slightly basic conditions. The choice of the isothiocyanate substituent allows for the fine-tuning of the catalyst's steric and electronic properties, thereby influencing its efficacy and selectivity in various chemical transformations.
Table 1: Examples of Thiourea Derivatives of this compound for Organocatalysis
| Derivative Name | Isothiocyanate Reagent | Potential Organocatalytic Application |
| N-Butyl-N'-[1-(pyridin-3-yl)ethyl]-N-(3,5-bis(trifluoromethyl)phenyl)thiourea | 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | Asymmetric Michael additions |
| N-Butyl-N'-[1-(pyridin-3-yl)ethyl]-N'-(4-nitrophenyl)thiourea | 4-Nitrophenyl isothiocyanate | Asymmetric Friedel-Crafts reactions |
| N-Butyl-N'-[1-(pyridin-3-yl)ethyl]-N'-(naphthyl)thiourea | 1-Isothiocyanatonaphthalene | Enantioselective Henry reactions |
These bifunctional thiourea catalysts, bearing both a Lewis basic pyridyl nitrogen and a hydrogen-bond-donating thiourea moiety, have demonstrated considerable potential in promoting a range of asymmetric reactions. The synergistic action of these two functional groups enables the simultaneous activation of both the nucleophile and the electrophile, leading to high levels of stereocontrol.
Formation of Amides and Carbamates for Structure-Activity Relationship Studies
The conversion of the secondary amine in this compound to amides and carbamates is a cornerstone of structure-activity relationship (SAR) studies. These modifications systematically alter the physicochemical properties of the parent molecule, including its lipophilicity, hydrogen bonding capacity, and conformational flexibility. Such studies are instrumental in optimizing the compound's interaction with biological targets.
Amide formation is typically achieved by reacting this compound with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base. Similarly, carbamates can be synthesized through the reaction of the amine with a chloroformate or an isocyanate. The diversity of available carboxylic acids, chloroformates, and isocyanates allows for the creation of extensive libraries of derivatives for biological screening.
Table 2: Representative Amide and Carbamate (B1207046) Derivatives for SAR Studies
| Derivative Type | Reagent | Resulting Functional Group | Key Property Modified |
| Amide | Acetyl chloride | -NH-C(O)CH₃ | Increased polarity, hydrogen bond acceptor |
| Amide | Benzoyl chloride | -NH-C(O)Ph | Increased lipophilicity, potential for π-stacking |
| Carbamate | Ethyl chloroformate | -NH-C(O)OEt | Modified hydrogen bonding, altered metabolic stability |
| Carbamate | Phenyl isocyanate | -NH-C(O)NHPh | Increased rigidity, additional H-bond donor/acceptor |
Through the systematic evaluation of these analogs, researchers can elucidate the key structural features required for a desired biological activity, guiding the design of more potent and selective agents.
Macrocyclization and Scaffold Formation Utilizing the Amine Moiety
The amine group of this compound serves as a critical handle for the construction of more complex molecular architectures, including macrocycles and novel scaffolds. Macrocyclization strategies often involve linking the amine to another functional group within the same molecule or to a separate molecular entity through a linker.
One approach involves a ring-closing metathesis (RCM) reaction. This would necessitate the initial installation of a terminal alkene on both the butyl and the ethyl-pyridin-3-yl portions of the molecule, followed by an RCM catalyst to form the macrocyclic ring. The size of the resulting ring can be controlled by the length of the linkers incorporating the terminal alkenes.
Alternatively, the amine can participate in intramolecular amide or carbamate bond formation with a suitably positioned carboxylic acid or chloroformate group elsewhere on the molecular framework. This strategy leads to the formation of lactams or cyclic carbamates, respectively. These rigidified structures are of significant interest in medicinal chemistry as they can pre-organize the pharmacophoric elements into a bioactive conformation, potentially leading to enhanced binding affinity and selectivity for a biological target. The conformational constraints imposed by the macrocyclic scaffold can also improve metabolic stability and cell permeability.
Mechanistic Investigations and Reaction Pathway Elucidation
Mechanistic Pathways of Amine Formation Reactions
The formation of the amine product is primarily understood through the lens of reductive amination, a cornerstone reaction in organic synthesis for creating carbon-nitrogen bonds. libretexts.orgsigmaaldrich.com
Reductive amination is a two-part process that converts a carbonyl group to an amine. libretexts.org The initial step involves the nucleophilic addition of a primary amine, in this case, butylamine (B146782), to the carbonyl group of an aldehyde or ketone, such as 3-acetylpyridine (B27631), to form an imine intermediate. libretexts.orgmasterorganicchemistry.com This is a reversible, acid-catalyzed reaction. lumenlearning.com The second step is the reduction of the C=N double bond of the imine to the corresponding amine. chemistrysteps.com
The mechanism for imine formation from a primary amine and a ketone involves several key steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen of butylamine attacks the electrophilic carbonyl carbon of 3-acetylpyridine. youtube.com This forms a zwitterionic tetrahedral intermediate.
Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, resulting in a neutral carbinolamine intermediate. libretexts.org
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). lumenlearning.comlibretexts.org
Elimination of Water: The lone pair of electrons on the nitrogen pushes down to form a carbon-nitrogen double bond, expelling a molecule of water and forming a positively charged iminium ion. youtube.comlibretexts.org
Deprotonation: A base, often another molecule of the amine, removes a proton from the nitrogen to yield the neutral imine. lumenlearning.comyoutube.com
Table 1: Key Intermediates in the Reductive Amination of 3-Acetylpyridine with Butylamine
| Intermediate | Structure | Role in the Reaction |
| Carbinolamine | 1-(pyridin-3-yl)-1-(butylamino)ethanol | Formed after the initial nucleophilic attack and proton transfer. |
| Iminium Ion | N-butyl-1-(pyridin-3-yl)ethan-1-iminium | Formed after the elimination of water from the protonated carbinolamine. |
| Imine | N-butyl-1-(pyridin-3-yl)ethan-1-imine | The key intermediate that undergoes reduction to the final amine product. |
While direct reductive amination is a common route, the synthesis of chiral amines like Butyl[1-(pyridin-3-YL)ethyl]amine can also be approached through the asymmetric alkylation of a pre-formed amine. In such reactions, the mechanism can be either concerted or stepwise. The specific pathway often depends on the catalyst and reaction conditions employed. Although specific studies on this compound are not prevalent, general principles of asymmetric synthesis can be applied. libretexts.org Asymmetric organocatalysis has emerged as a powerful tool for creating chiral molecules. nih.govyoutube.com
In a concerted mechanism , the bond-breaking and bond-forming events occur simultaneously in a single transition state. For the alkylation of an amine, this would involve the simultaneous formation of the new carbon-nitrogen bond and the breaking of a bond in the alkylating agent.
In a stepwise mechanism , the reaction proceeds through one or more intermediates. For example, the catalyst might first activate the alkylating agent, which is then attacked by the amine in a subsequent step.
The choice between a concerted and stepwise mechanism has significant implications for the stereochemical outcome of the reaction. Chiral catalysts are designed to favor one pathway over the other, thereby controlling the enantioselectivity of the product. nih.gov
Catalytic Cycle Analysis in Metal-Mediated Transformations
Metal-catalyzed reactions, such as the Buchwald-Hartwig amination, provide an alternative route to amine synthesis, although they are more commonly used for forming aryl amines. youtube.com The catalytic cycle of these reactions involves a series of well-defined steps.
A typical catalytic cycle for a palladium-catalyzed amination begins with a low-valent metal complex, often Pd(0).
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl or alkyl halide to the Pd(0) center. youtube.com This step involves the insertion of the palladium into the carbon-halogen bond, resulting in a Pd(II) species.
Ligand Exchange/Coordination: The amine then coordinates to the Pd(II) complex, often displacing a ligand.
Deprotonation: A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. youtube.com
Reductive Elimination: The final step is the reductive elimination of the desired amine product from the Pd(II) complex. youtube.com This step forms the new carbon-nitrogen bond and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Ligands play a crucial role in metal-catalyzed reactions, influencing the catalyst's reactivity, stability, and selectivity. youtube.com In the context of asymmetric synthesis, chiral ligands are employed to control the stereochemistry of the product.
During the catalytic cycle, ligand exchange events can occur, where one ligand is replaced by another. The nature of the ligands coordinated to the metal center can influence the rates of oxidative addition and reductive elimination, as well as the stereochemical outcome of the reaction. For instance, bulky phosphine (B1218219) ligands are often used in Buchwald-Hartwig amination to promote reductive elimination and prevent side reactions. youtube.com In asymmetric catalysis, the chiral ligand creates a chiral environment around the metal center, which can lead to the preferential formation of one enantiomer of the product. nih.gov
Proton Transfer and Electron Transfer Pathways
Proton and electron transfer are fundamental processes that can occur during the formation of amines.
In the context of reductive amination, proton transfer is a key feature of the imine formation step. The transfer of a proton from the nitrogen to the oxygen of the initial adduct is crucial for the subsequent elimination of water. masterorganicchemistry.comlibretexts.org
Electron transfer pathways can be involved in certain catalytic systems. For instance, some modern synthetic methods utilize photoredox catalysis, where a photocatalyst absorbs light and initiates an electron transfer cascade. While not the standard method for synthesizing this compound, these advanced techniques highlight the diverse mechanistic possibilities in amine synthesis. In some cases, a process known as proton-coupled electron transfer (PCET) can occur, where both a proton and an electron are transferred in a concerted or stepwise manner. princeton.edu
Brønsted acid catalysis can also play a role in the reduction of imines. acs.org In this scenario, the acid protonates the imine, making it more susceptible to reduction by a hydride source. The catalytic cycle involves the transfer of a proton from the acid to the imine and subsequent regeneration of the acid catalyst. acs.org
Compound Names Mentioned
A comprehensive search of publicly available scientific literature and research databases did not yield specific information regarding "Kinetic Isotope Effect Studies for Rate-Limiting Step Identification" for the chemical compound this compound.
Therefore, it is not possible to provide the detailed research findings or generate the requested data tables for section "4.4. Kinetic Isotope Effect Studies for Rate-Limiting Step Identification" as the primary research data appears to be unavailable in the public domain.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
There is no specific information available regarding the application of Density Functional Theory (DFT) to determine the electronic structure and optimized geometry of Butyl[1-(pyridin-3-YL)ethyl]amine. In general, DFT methods like B3LYP are commonly used for such purposes in pyridine (B92270) derivatives to calculate properties such as heats of formation and to analyze aromatic stability. researchgate.net
Ab Initio Methods for High-Accuracy Energetics
No studies employing ab initio methods for high-accuracy energetic calculations of this compound have been identified.
Conformational Analysis and Potential Energy Surface Mapping
Detailed conformational analysis and potential energy surface mapping for this compound are not described in the available literature. For other pyridine derivatives, conformational analysis has been performed to understand their structural preferences. researchgate.net
Prediction of Reactivity and Selectivity via Computational Methods
While the reactivity of the pyridine ring is generally understood, with electrophilic substitution being less favorable than in benzene (B151609) due to the electronegative nitrogen atom, specific computational predictions of reactivity and selectivity for this compound are not available. wikipedia.orgnumberanalytics.com Studies on other pyridine derivatives have shown that substitutions on the ring can significantly regulate the electronic properties and reactivity of the molecule. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
No molecular dynamics simulation studies have been reported for this compound to analyze its dynamic behavior and intermolecular interactions. Such simulations are often used to understand the behavior of molecules in solution or in biological systems.
Theoretical Modeling of Catalytic Mechanisms and Transition States
There is no information on the theoretical modeling of catalytic mechanisms or transition states involving this compound. The catalytic activity of other pyridine-based compounds has been a subject of theoretical investigation, for instance, in acyl-transfer reactions where the stability of intermediates is assessed through calculations. researchgate.net
Role in Advanced Catalytic Systems and Ligand Design
Chiral Ligand Applications in Asymmetric Catalysis
The inherent chirality of Butyl[1-(pyridin-3-YL)ethyl]amine and its derivatives positions them as valuable ligands in asymmetric catalysis, a field focused on the stereoselective synthesis of chiral molecules. These ligands can be employed in both organocatalysis and transition metal-catalyzed reactions to achieve high levels of enantioselectivity.
Enantioselective Organocatalysis Utilizing this compound Derivatives
Organocatalysis, the use of small organic molecules as catalysts, has gained prominence as a powerful tool in asymmetric synthesis. Derivatives of this compound can function as effective organocatalysts, particularly in reactions proceeding through enamine or iminium ion intermediates. The primary or secondary amine moiety can react with a carbonyl compound to form a chiral enamine, which then reacts enantioselectively with an electrophile.
Proline and its derivatives are well-known organocatalysts for various asymmetric reactions, including Mannich, nitro-Michael, and aldol (B89426) reactions. rsc.org The development of novel proline-derived organocatalysts, such as those incorporating tetrazole and acylsulfonamide moieties, has led to improved stereoselectivities compared to proline itself. rsc.org This highlights the potential for chemically modified derivatives of this compound to act as superior organocatalysts. The pyridine (B92270) unit within the this compound framework can also play a crucial role in the catalytic cycle, potentially acting as a proton shuttle or through hydrogen bonding interactions to stabilize the transition state.
Transition Metal Catalysis with this compound as a Chiral Ligand
The pyridine nitrogen and the amine nitrogen of this compound can coordinate to a transition metal center, forming a stable chiral complex. This chelation effect, combined with the steric and electronic properties of the butyl and pyridyl groups, creates a well-defined chiral environment around the metal. This environment dictates the stereochemical outcome of the catalyzed reaction, leading to the preferential formation of one enantiomer of the product.
Asymmetric hydrogenation is a fundamental and widely used method for the synthesis of enantiomerically enriched compounds. Chiral ligands are crucial for the success of this reaction, and various privileged ligand scaffolds have been developed. For instance, 3,3'-disubstituted BINAP ligands have demonstrated excellent enantioselectivities in the asymmetric hydrogenation of substituted olefins. nih.gov Similarly, iridium(I) complexes of chiral spiro phosphino-oxazoline (SpinPhox) ligands are highly effective for the asymmetric hydrogenation of (E)-β,β-disubstituted α,β-unsaturated Weinreb amides, achieving up to 97% enantiomeric excess (ee). nih.gov The structural features of this compound suggest its potential as a chiral ligand in similar transition metal-catalyzed hydrogenation reactions, where it could form active and selective catalysts with metals like rhodium, ruthenium, or iridium.
Carbon-carbon bond forming reactions are central to organic synthesis. The use of chiral catalysts to control the stereochemistry of these reactions is of paramount importance. The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful C-C bond-forming reaction. researchgate.net Chiral picolylamine-based organocatalysts have been successfully employed in Michael additions of ketones and aldehydes to nitro-olefins, demonstrating the utility of the pyridine-primary amine motif in asymmetric catalysis. researchgate.net
Similarly, the aldol reaction, which joins two carbonyl-containing molecules, can be rendered highly enantioselective using chiral catalysts. Chiral diamine catalysts derived from proline have proven effective in promoting asymmetric aldol reactions. researchgate.net Given the structural analogy, this compound-metal complexes are expected to be promising catalysts for enantioselective aldol and Michael additions, with the chiral ligand enforcing a specific facial attack on the prochiral substrates.
Asymmetric hydrophosphonylation, the addition of a P-H bond across a C=O or C=N double bond, provides access to chiral α-hydroxyphosphonates and α-aminophosphonates, which are compounds with significant biological activity. This reaction is often catalyzed by chiral Lewis acids or Brønsted bases. While specific examples utilizing this compound in this context are not prevalent in the literature, the ability of its metal complexes to act as chiral Lewis acids suggests their potential applicability in catalyzing such transformations.
Coordination Chemistry with Transition Metals
The coordination chemistry of this compound with transition metals is fundamental to its application in catalysis. The bidentate nature of the ligand, coordinating through the pyridyl and amino nitrogens, allows for the formation of stable five-membered chelate rings with metal ions. The stereochemistry of the resulting complex is dictated by the chirality of the ligand.
The coordination of N-heterocyclic ligands, such as those derived from pyridine and pyrazole, to transition metals has been extensively studied. mdpi.com These ligands can stabilize various oxidation states of the metal and influence the geometry and reactivity of the resulting complex. For instance, chiral cobalt(III) complexes with ligands derived from chiral 1,2-diamines and salicylaldehydes have been synthesized and characterized, demonstrating stereospecific formation of a single diastereoisomer. mdpi.com Similarly, the coordination of this compound to transition metals like copper, zinc, and cobalt is expected to yield well-defined chiral complexes with potential applications in catalysis and materials science. mdpi.comresearchgate.net
The electronic properties of the pyridine ring and the steric bulk of the butyl group can be systematically varied to fine-tune the properties of the metal complex. This modularity allows for the rational design of catalysts with optimized activity and selectivity for specific applications.
Synthesis and Structural Characterization of Metal Complexes
While specific literature detailing the synthesis of metal complexes with this compound is not extensively available, the synthetic routes can be inferred from established methods for related pyridyl-amine ligands. The synthesis typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For example, transition metal complexes with similar bidentate ligands, such as 1,2-bis(3,5-dimethylpyrazol-1-yl)-1,2-ethanediol, have been prepared by reacting the ligand with metal salts like CuCl₂, Ni(OAc)₂, or VOSO₄ in ethanol. researchgate.net
The synthesis of the ligand itself, this compound, can be achieved through several established organic chemistry methods. A common approach is the reductive amination of 1-(pyridin-3-yl)ethanone with butylamine (B146782). This reaction involves the formation of an intermediate imine, which is then reduced to the final secondary amine product. The parent amine, 1-(pyridin-3-yl)ethylamine, is a known compound, and its N-alkylation with a butyl halide would be another viable synthetic pathway. sigmaaldrich.com
Structural characterization of the resulting metal complexes is crucial for understanding their properties. Standard techniques would include:
X-ray Crystallography: To determine the precise three-dimensional structure, including bond lengths, bond angles, and the coordination geometry around the metal center. For instance, the crystal structure of a related Rhenium(II) complex, Re(CO)₂(CnPyPz)Cl₂ (where CnPyPz is 1-cinnamoyl-3-(pyridin-2-yl)pyrazole), was determined to have a triclinic crystal system, revealing details about its molecular arrangement. analis.com.my
Elemental Analysis: To confirm the empirical formula of the newly synthesized complex.
NMR Spectroscopy (¹H, ¹³C): To elucidate the structure of the ligand within the complex and confirm its coordination to the metal. Chemical shifts in the resulting spectra can indicate the points of attachment.
Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of functional groups in the ligand and other co-ligands (like carbonyl groups in organometallic complexes), which often shift upon coordination to a metal.
The table below summarizes typical characterization data for a related Rhenium complex, illustrating the type of information obtained from these analyses.
| Analytical Technique | Observed Data for fac-[Re(CnPyPz)(CO)₃Cl] Complex | Interpretation |
| Infrared (IR) Spectroscopy | ν(C≡O): 1862-2019 cm⁻¹ | Indicates the presence of three carbonyl ligands attached to the Rhenium center. |
| ν(C=O): 1724 cm⁻¹ | Characteristic stretching frequency of the cinnamoyl carbonyl group. | |
| ¹³C NMR Spectroscopy | δ: 190.0 – 198.1 ppm | Signals corresponding to the carbon atoms of the carbonyl ligands. |
| ¹H NMR Spectroscopy | δ: 7.81 and 8.18 ppm (doublets) | Signals for the vinylic protons of the cinnamoyl group in the ligand. |
| UV-Vis Spectroscopy | Broad band at 360-390 nm | Corresponds to the metal-to-ligand charge transfer (MLCT) transition. |
| Table 1: Spectroscopic Data for a Rhenium Complex with a Pyridyl-Pyrazole Ligand. analis.com.my |
Spectroscopic and Electronic Properties of Metal-Ligand Complexes
The spectroscopic properties of metal complexes containing this compound are dictated by the nature of the metal ion and the ligand's electronic structure. UV-Visible spectroscopy is particularly informative. Complexes of this type are expected to exhibit two main types of electronic transitions:
d-d Transitions: These occur within the d-orbitals of the metal center, which are split in energy by the ligand field. The energy and intensity of these transitions provide insight into the geometry and the ligand field strength.
Metal-to-Ligand Charge Transfer (MLCT) Transitions: These are often intense bands where an electron is excited from a metal-based orbital to a ligand-based π* orbital. The pyridine ring of the ligand has low-lying π* orbitals, making MLCT transitions likely, especially with electron-rich metals like Re(I) or Ru(II). The energy of the MLCT band is sensitive to the substituents on the ligand and the solvent. For example, in Rhenium(I) tricarbonyl complexes with bipyridyl-type ligands, MLCT bands are prominent and their absorptivity can be influenced by ligand modifications. osti.gov
The electronic properties, such as the redox potentials of the complex, can be studied using cyclic voltammetry. This technique reveals the potentials at which the complex can be oxidized or reduced, which is fundamental to its application in electrocatalysis.
Ligand Field Theory Applications in Complex Design
Ligand Field Theory (LFT) is a theoretical framework used to describe the electronic structure and bonding in metal complexes. It is essential for designing complexes with specific catalytic functions. For a complex with this compound, LFT helps predict:
Coordination Geometry: The ligand's bite angle and steric bulk will influence whether the resulting complex adopts, for example, an octahedral, tetrahedral, or square planar geometry.
Spin State: The strength of the ligand field created by the pyridine and amine donors determines whether the d-electrons of the metal will be in a high-spin or low-spin configuration. This has profound effects on the complex's magnetic properties and reactivity.
Redox Potentials: By understanding how the ligand's donor atoms affect the energy of the metal's d-orbitals, one can rationally modify the ligand structure to tune the redox potentials for specific catalytic cycles, such as CO₂ reduction.
By applying LFT, chemists can rationally design catalysts. For instance, modifying the alkyl group (butyl) or adding substituents to the pyridine ring can alter the ligand's electronic properties (σ-donation and π-acceptance), thereby fine-tuning the catalytic activity of the metal center.
Catalytic Activity in Sustainable Chemical Transformations
Metal complexes derived from pyridyl-amine ligands are known to be active catalysts for a range of important reactions. The combination of a π-accepting pyridine ring and a σ-donating amine group in this compound makes its metal complexes promising candidates for sustainable chemical processes.
CO₂ Reduction Catalysis
The electrochemical and photochemical reduction of carbon dioxide (CO₂) to value-added products like carbon monoxide (CO) or formic acid is a key area of sustainability research. Rhenium(I) and Cobalt(II) complexes with polypyridyl ligands are among the most studied catalysts for this transformation. acs.orgresearchgate.net
A metal complex of this compound would be expected to follow a similar catalytic mechanism. In the case of a Rhenium(I) tricarbonyl complex, the process generally involves:
Reduction of the catalyst at the electrode.
Binding of a CO₂ molecule to the reduced metal center.
Further electron and proton transfer steps to cleave a C-O bond, releasing CO and regenerating the catalyst.
The efficiency and selectivity of these catalysts are highly dependent on the ligand structure. For example, studies on a series of fac-[Re(bipy)(CO)₃Cl] complexes, where the bipyridine ligand was modified with different substituents, showed that electron-donating groups like tert-butyl can improve catalytic activity. The complex with 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) was found to be a significantly improved catalyst for CO₂ reduction to CO. acs.orgcapes.gov.brnih.gov This suggests that the butyl group in this compound could have a beneficial electronic effect on a coordinated metal center.
The table below shows comparative data for CO₂ reduction by different Rhenium bipyridine complexes, highlighting the influence of ligand electronics on catalytic performance.
| Catalyst | Reduction Potential (V vs SCE) | Product Faradaic Efficiency (η) |
| Re(4,4'-dicarboxyl-bipy)(CO)₃Cl | -1350 mV | ~99% for CO |
| Re(bipy)(CO)₃Cl | -1380 mV | ~99% for CO |
| Re(4,4'-di-tert-butyl-bipy)(CO)₃Cl | -1445 mV | 99 ± 2% for CO |
| Table 2: Electrochemical Data for CO₂ Reduction by Various Re(bipy)(CO)₃Cl Complexes. acs.orgcapes.gov.brnih.gov |
Water Splitting and Hydrogen Evolution Reactions
There is currently no specific research on the use of this compound complexes in water splitting or hydrogen evolution. However, related ruthenium and cobalt complexes with polypyridyl ligands are known to be active in these areas. These processes are fundamental for producing hydrogen as a clean fuel. The design principles involve creating a robust complex that can mediate multi-electron transfer processes required to reduce protons from water to produce H₂. The pyridine-amine ligand framework could potentially support such catalytic cycles.
Selective Oxidation and Reduction Processes
The selective oxidation of organic substrates is a cornerstone of industrial chemistry. While complexes of this compound have not been specifically reported for this purpose, metal-catalyzed oxidations are a well-established field. For example, the oxidation of amines can be catalyzed by various transition metal complexes. mdpi.com
Conversely, these complexes could also be used for selective reductions. The reduction of challenging functional groups often requires a tailored catalyst. The chiral center in this compound, if synthesized in an enantiomerically pure form, could be used in asymmetric catalysis, for instance, in the enantioselective reduction of ketones or imines.
Advanced Spectroscopic and Structural Characterization Techniques for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of organic chemistry, providing unparalleled insight into the carbon-hydrogen framework of a molecule. For a compound such as Butyl[1-(pyridin-3-YL)ethyl]amine, a suite of NMR experiments would be utilized to confirm its structure and assess its purity.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
To unambiguously assign the signals observed in the 1D NMR spectra and to confirm the connectivity of atoms within the molecule, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate that two protons are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to trace the connectivity within the butyl chain and to connect the methine proton to the adjacent methyl protons. It would also confirm the coupling relationships between the protons on the pyridine (B92270) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal. This technique is invaluable for assigning the carbon signals based on the already assigned proton signals.
Dynamic NMR for Conformational Studies
The butyl group and the ethylamine (B1201723) side chain of this compound possess rotational freedom, leading to different possible conformations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, could provide insights into these conformational dynamics. By analyzing changes in the NMR spectra, such as peak broadening or coalescence, it would be possible to determine the energy barriers for bond rotations and to identify the preferred conformations of the molecule in solution.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₈N₂), the expected exact mass would be calculated and compared to the experimentally measured value. A close match between the calculated and observed exact masses would provide strong evidence for the molecular formula of the compound.
| Formula | Calculated Exact Mass (m/z) |
| C₁₁H₁₈N₂ | [M+H]⁺: 179.1543 |
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting fragment ions. The fragmentation pattern is a molecular fingerprint and provides valuable structural information.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For this compound, obtaining a single crystal suitable for X-ray diffraction would provide invaluable insights into its molecular conformation, bond lengths, bond angles, and the arrangement of molecules within the crystal lattice.
Absolute Configuration Determination of Chiral Centers
This compound possesses a stereocenter at the carbon atom of the ethyl group attached to the pyridine ring and the nitrogen atom. X-ray crystallography of a single enantiomer, particularly if a heavy atom is present in the crystal structure, can be used to determine the absolute configuration (R or S) of this chiral center. This is often achieved through the analysis of anomalous dispersion effects. In the absence of a heavy atom, the absolute configuration can be determined by co-crystallizing the amine with a chiral auxiliary of known absolute configuration.
Intermolecular Interactions and Crystal Packing Analysis
A representative table of intermolecular interactions that could be expected in the crystal structure of this compound, based on analogous structures, is provided below.
| Interaction Type | Donor | Acceptor | Potential Distance (Å) | Reference |
| Hydrogen Bonding | N-H (amine) | N (pyridine) | ~2.8 - 3.2 | researchgate.net |
| π-π Stacking | Pyridine Ring | Pyridine Ring | ~3.5 - 3.8 | nih.gov |
| C-H···π | C-H (aliphatic/aromatic) | Pyridine Ring | ~2.5 - 2.9 | researchgate.net |
Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination
Given the chirality of this compound, determining the enantiomeric excess (e.e.) of a sample is crucial, especially in contexts like asymmetric synthesis or pharmacological studies. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the most common and reliable technique for this purpose. mdpi.commdpi.com
The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For chiral amines, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. mdpi.com Supercritical Fluid Chromatography (SFC) has also emerged as a powerful alternative to HPLC for the enantiomeric separation of primary amines. chromatographyonline.com
The development of a chiral HPLC method for this compound would involve screening various CSPs and mobile phase compositions to achieve baseline separation of the enantiomers. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol, often with a small amount of an amine additive (like diethylamine) to improve peak shape. mdpi.com
Below is a hypothetical data table illustrating the kind of results one might obtain from a chiral HPLC analysis to determine the enantiomeric excess of a synthesized batch of this compound.
| Enantiomer | Retention Time (min) | Peak Area | % Area |
| (R)-Butyl[1-(pyridin-3-YL)ethyl]amine | 8.54 | 97500 | 97.5 |
| (S)-Butyl[1-(pyridin-3-YL)ethyl]amine | 9.82 | 2500 | 2.5 |
| Enantiomeric Excess (e.e.) | 95% |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts: the secondary amine, the pyridine ring, and the aliphatic butyl and ethyl groups.
The key expected IR absorption bands are:
N-H Stretch: A moderate and sharp absorption band in the region of 3300-3500 cm⁻¹ is characteristic of a secondary amine N-H stretching vibration.
C-H Stretches (Aliphatic): Strong absorption bands just below 3000 cm⁻¹, typically in the range of 2850-2960 cm⁻¹, are due to the C-H stretching vibrations of the butyl and ethyl groups.
C-H Stretches (Aromatic): Weaker absorption bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the pyridine ring.
C=N and C=C Stretches (Pyridine Ring): Aromatic ring stretching vibrations for the pyridine ring are expected in the 1400-1600 cm⁻¹ region.
C-N Stretch: The C-N stretching vibration is typically found in the fingerprint region, between 1000-1350 cm⁻¹.
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine | N-H Stretch | 3300 - 3500 | Moderate, Sharp |
| Alkyl Groups | C-H Stretch | 2850 - 2960 | Strong |
| Pyridine Ring | C-H Stretch | > 3000 | Weak to Moderate |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Moderate to Strong |
| Amine | C-N Stretch | 1000 - 1350 | Moderate |
Conclusion and Future Research Directions
Synthesis and Application of Butyl[1-(pyridin-3-YL)ethyl]amine: A Summary of Academic Contributions
A thorough review of scientific databases reveals a significant gap in the literature concerning the specific compound this compound. While numerous studies focus on its precursor, 1-(Pyridin-3-yl)ethan-1-amine, and other N-substituted derivatives, dedicated research on the N-butyl variant is not readily found. Academic contributions directly detailing its synthesis, characterization, and application are yet to be published.
The synthesis of this compound can be hypothetically achieved through established methods of N-alkylation of primary amines. A probable synthetic route would involve the reaction of 1-(Pyridin-3-yl)ethan-1-amine with a suitable butylating agent, such as 1-bromobutane (B133212) or butyl triflate, under basic conditions. Another potential method is reductive amination, where 1-(pyridin-3-yl)ethanone is reacted with butylamine (B146782) in the presence of a reducing agent.
Given the absence of direct studies, its potential applications can only be inferred from the activities of structurally similar compounds. Many pyridinyl-ethylamines exhibit biological activity, suggesting that this compound could be a candidate for investigation in medicinal chemistry. Furthermore, its chiral nature suggests potential applications as a ligand in asymmetric catalysis or as a chiral resolving agent.
Unexplored Research Avenues and Methodological Challenges
The lack of literature on this compound presents a fertile ground for new research. Key unexplored avenues include:
Stereoselective Synthesis: Developing efficient and highly stereoselective methods for the synthesis of both enantiomers of this compound would be a significant contribution. This could involve asymmetric synthesis or the development of effective chiral resolution techniques.
Catalytic Activity: Investigating the potential of its metal complexes as catalysts in asymmetric transformations is a promising area. The electronic and steric properties of the butyl and pyridinyl groups could lead to unique catalytic activities.
Biological Screening: A comprehensive biological evaluation of the compound and its enantiomers is warranted to explore its potential as a therapeutic agent.
Physicochemical Properties: Detailed characterization of its physical and chemical properties, including pKa, solubility, and stability, is essential for any practical application.
Methodological challenges would primarily revolve around achieving high enantioselectivity in its synthesis. The separation of enantiomers via classical resolution or chiral chromatography would also require optimization.
Potential for Further Fundamental Discoveries in Chiral Amine Chemistry
The study of this compound could lead to fundamental discoveries in chiral amine chemistry. Understanding the influence of the N-butyl group on the stereochemical outcome of reactions where it acts as a ligand or catalyst could provide valuable insights into the subtle interplay of steric and electronic effects in asymmetric induction.
Comparing its properties and reactivity with other N-alkylated 1-(pyridin-3-yl)ethylamines would allow for a systematic study of how the nature of the alkyl group influences the chemical and biological behavior of this class of compounds. This could lead to the development of more effective chiral auxiliaries or organocatalysts.
Broader Implications for Organic Synthesis and Catalysis
The exploration of this compound and its derivatives could have broader implications for organic synthesis and catalysis. If found to be an effective chiral ligand, it could expand the toolbox of catalysts available for asymmetric synthesis, potentially enabling new and more efficient routes to valuable chiral molecules.
Its role as a building block in the synthesis of more complex molecules with potential applications in materials science or agrochemicals also represents a significant area for future investigation. The development of practical and scalable synthetic routes to this compound would be a crucial first step in unlocking its full potential.
Q & A
Q. What are the standard synthetic routes for Butyl[1-(pyridin-3-YL)ethyl]amine, and what key reaction parameters influence yield and purity?
The synthesis typically involves nucleophilic substitution between 1-(pyridin-3-yl)ethylamine derivatives and butyl halides or activated electrophiles. Key parameters include:
- Base selection : Sodium hydroxide or potassium carbonate is often used to deprotonate the amine, enhancing nucleophilicity .
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and reaction rates .
- Temperature control : Elevated temperatures (60–80°C) drive completion but require monitoring to avoid side reactions like elimination . Post-synthesis, purification via column chromatography or distillation ensures high purity (>95%) .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy :
- NMR : H and C NMR identify proton environments (e.g., pyridine ring protons at δ 7.2–8.5 ppm) and confirm alkyl chain integration .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 193.2) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction conditions for synthesizing this compound derivatives?
Discrepancies in yields or side products may arise from:
- Solvent polarity : Lower-polarity solvents (e.g., toluene) may favor SN2 mechanisms, while DMF promotes competing pathways .
- Catalyst use : Palladium catalysts (e.g., Pd(OAc)) in related pyridine-amine syntheses can reduce reaction times but require inert atmospheres . Methodological approach :
- Design a factorial experiment to test solvent/base/temperature combinations.
- Monitor intermediates via LC-MS to identify side products (e.g., dehalogenation or oxidation) .
Q. What strategies optimize this compound's interaction with biological targets, considering its pyridine and amine functionalities?
The pyridine ring acts as a hydrogen-bond acceptor, while the amine facilitates protonation at physiological pH. Strategies include:
- Structure-activity relationship (SAR) studies : Modify the butyl chain length to alter lipophilicity and membrane permeability .
- Molecular docking : Use software like AutoDock to predict binding affinities with enzymes (e.g., kinases) or receptors .
- Biopolymer conjugation : Attach fluorescent tags via the amine group for tracking cellular uptake (e.g., FITC labeling) .
Q. How do steric and electronic effects in this compound influence its reactivity in catalytic applications?
- Steric effects : The bulky butyl group may hinder coordination to metal catalysts (e.g., Ru or Pd), reducing catalytic efficiency in cross-coupling reactions .
- Electronic effects : The pyridine ring’s electron-withdrawing nature stabilizes transition states in nucleophilic acyl substitutions . Experimental validation :
- Compare reaction rates with analogs (e.g., methyl vs. butyl chains) using kinetic studies .
- Analyze Hammett plots to quantify electronic contributions .
Methodological Resources
- Synthetic protocols : Refer to optimized procedures for structurally similar amines, such as Hexyl[1-(pyridin-3-yl)ethyl]amine, which share analogous reaction pathways .
- Crystallography tools : Use SHELX suite (SHELXL/SHELXS) for refining crystal structures, particularly for resolving disorder in flexible alkyl chains .
- Biological assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
